Nicosulfuron
Overview
Description
Nicosulfuron is a member of the sulfonylurea family of herbicides. It was originally discovered by ISK and introduced to the market in the early 1990s under the brand name Accent®. This compound is primarily used as a post-emergence herbicide to control grass weeds in corn, sorghum, and other cereal crops . This compound works by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the production of essential amino acids .
Mechanism of Action
Target of Action
Nicosulfuron’s primary target is the enzyme acetolactate synthase (ALS) . ALS is a crucial enzyme for the production of three branched-chain amino acids: isoleucine, leucine, and valine .
Mode of Action
This compound inhibits the ALS enzyme, blocking the synthesis of the amino acids valine and isoleucine . This inhibition ultimately disrupts protein synthesis, leading to the death of weeds .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts the production of isoleucine, leucine, and valine . This disruption affects protein synthesis, leading to the death of the plant .
Pharmacokinetics
This compound is rapidly absorbed by leaf tissue and is translocated to the meristems via the phloem and xylem . The metabolic process of this compound involves the action of detoxification enzymes like CYP450 and glutathione S-transferase (GST), as well as antioxidant enzymes .
Result of Action
The inhibition of ALS disrupts protein synthesis, leading to the death of the plant . Additionally, this compound stress increases the activity of CYP450 enzyme, malonaldehyde (MDA) content, and antioxidant enzyme activity, while reducing the activity and gene expression of ALS and GST .
Action Environment
The action of this compound can be influenced by environmental factors such as water quality . High content of mineral salts in water may negatively affect the biological activity of the substance . Furthermore, the microbial community structure, oxygen content, pH, and this compound residue concentration can also influence its action .
Biochemical Analysis
Biochemical Properties
Nicosulfuron: this compound interacts with various enzymes and proteins within the biochemical reactions of plants. It primarily targets the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids . By inhibiting ALS, disrupts cell division and growth, leading to the death of sensitive plants .
Cellular Effects
This compound: this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, stress significantly increases the sucrose, soluble sugar, and starch contents in plant leaves and roots, which may be related to enhanced carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expressionThis compound exerts its effects at the molecular level by inhibiting the activity of ALS in sensitive plants, thereby inhibiting cell division . This leads to the plants turning purple, yellow, and green, and eventually dying .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. The product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, LAB 145 138, a safener, has been evaluated to improve sweet corn tolerance to This compound applied POST alone or with terbufos applied in the planting furrow or bentazon applied POST .
Metabolic Pathways
This compound is involved in several metabolic pathways. It blocks the synthesis of branched-chain amino acids by inhibiting the activity of ALS . This disruption in the metabolic pathway leads to a rapid decrease in cell division and plant growth .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its absorption by the roots, stems, and leaves of plants, and transmission upward and downward through the xylem and phloem .
Subcellular Localization
The subcellular localization of This compound and its effects on activity or function are primarily related to its target, the ALS enzyme, which is located in the chloroplasts of plant cells . By inhibiting this enzyme, this compound disrupts the normal function of the chloroplasts, leading to the death of the plant .
Preparation Methods
Nicosulfuron can be synthesized through several routes. One common method involves the reaction of 2-chloronicotinic acid with various reagents to form the intermediate 2-amino sulfonyl-N,N-dimethylpyridine amide. This intermediate is then reacted with chloroformate and 2-amino-4,6-dimethoxypyrimidine to obtain this compound . Industrial production methods often involve the use of water-dispersible granules or oil-based suspension concentrates .
Chemical Reactions Analysis
Nicosulfuron undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to degrade through Fenton and Fenton-like reactions, which involve the use of iron and hydrogen peroxide . Common reagents used in these reactions include acids and bases, and the major products formed are typically less active or inactive metabolites .
Scientific Research Applications
Nicosulfuron has a wide range of scientific research applications. In agriculture, it is used to control a variety of weeds, including Johnsongrass, quackgrass, and foxtails . In environmental science, it has been studied for its impact on soil microorganisms and its role in selecting for this compound-tolerant bacteria . In molecular biology, research has focused on the role of the ZmGST gene family in this compound stress tolerance in maize .
Comparison with Similar Compounds
Nicosulfuron is similar to other sulfonylurea herbicides, such as rimsulfuron and halosulfuron. it is unique in its high selectivity for corn and its ability to control a broad spectrum of grass and broadleaf weeds . Other similar compounds include Nicorn 040 SC and Maksymus 040 SC, which are also used as herbicides in maize cultivation .
Properties
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOGUMHFFWOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034764 | |
Record name | Nicosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
9.53 g/mL, Density: 0.313 (bulk) | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless white solid, Colorless crystals, Tan-colored | |
CAS No. |
111991-09-4 | |
Record name | Nicosulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111991-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicosulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111991094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG297D9264 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 °C, MP: 169-172 °C; 140-161 °C (technical) | |
Record name | Nicosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nicosulfuron?
A1: this compound acts by inhibiting the activity of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine [, , ].
Q2: What are the downstream effects of this compound's inhibition of ALS?
A2: Inhibiting ALS disrupts BCAA synthesis, leading to a cascade of effects:
- Impaired Protein Synthesis: Reduced BCAA availability directly impairs protein synthesis, essential for plant growth and development [, ].
- Disrupted Cell Division and Elongation: BCAAs are critical for cell division and elongation processes, and their depletion inhibits these processes, ultimately leading to plant death [, , ].
- Oxidative Stress: Studies suggest that this compound exposure can also induce oxidative stress in plants, contributing to cellular damage [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C15H18N6O7S and a molecular weight of 410.4 g/mol.
Q4: Does the presence of specific ions in the spray solution affect the efficacy of this compound?
A4: Yes, the presence of certain ions can influence this compound activity. Studies indicate that ammonium salts can enhance phytotoxicity, while sodium bicarbonate generally antagonizes it. The specific effects are dependent on the type of surfactant used [, ].
Q5: Can soil-applied insecticides affect this compound efficacy?
A5: Yes, research shows that soil-applied organophosphate insecticides, particularly Terbufos, can reduce corn tolerance to this compound by inhibiting its metabolism [, , ]. This interaction appears to be related to the inhibition of specific cytochrome P450 enzymes involved in this compound detoxification.
Q6: Do structural analogs of this compound exhibit different levels of herbicidal activity?
A6: Yes, structural variations within the sulfonylurea class of herbicides, to which this compound belongs, can lead to differences in herbicidal activity. For example, Primisulfuron, another sulfonylurea herbicide, shows different selectivity patterns compared to this compound in various plant species [, , , ].
Q7: What is the primary mechanism of resistance to this compound in plants?
A7: The most common mechanism of resistance is through enhanced herbicide metabolism [, ]. Tolerant species can detoxify this compound more rapidly than sensitive ones, typically by enzymatic modifications that render the herbicide inactive.
Q8: Does cross-resistance exist between this compound and other herbicides?
A8: Yes, cross-resistance can occur between this compound and other ALS-inhibiting herbicides. This is because they share the same target site of action [, , ]. If a plant develops resistance to one ALS inhibitor, it might also exhibit resistance to other herbicides in this class.
Q9: Has this compound been shown to have any negative impacts on animals?
A9: Research suggests that exposure to this compound can negatively affect sperm quality and alter testicular structure in male mice. This toxicity is linked to increased apoptosis and changes in the NF-κB signaling pathway in the testes [].
Q10: Can microbial activity contribute to this compound degradation?
A11: Yes, fungal strains like Plectosphaerella cucumerina have been isolated and found to degrade this compound through a co-metabolism process, breaking it down into less harmful metabolites [].
Q11: Are there any alternative weed control strategies that can be integrated to reduce reliance on this compound?
A12: Yes, integrated weed management strategies, such as crop rotation, cover cropping, and mechanical weed control, can be employed to minimize reliance on chemical herbicides like this compound [].
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